molecular formula C6H8O4 B12070299 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one

Cat. No.: B12070299
M. Wt: 144.12 g/mol
InChI Key: JTVYTOGUSGWMFF-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is a five-membered cyclic carbonate derivative featuring a hydroxymethyl (-CH₂OH) group at position 4 and an ethyl (-C₂H₅) substituent at position 5. Its molecular formula is C₇H₁₀O₄ (exact mass: ~160.0736 g/mol), and it is structurally characterized by a 1,3-dioxole-2-one core. This compound is of interest in medicinal chemistry and materials science due to its reactive carbonate ring and polar functional groups, which enable applications in polymer synthesis and as intermediates in drug development .

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-ethyl-5-(hydroxymethyl)-1,3-dioxol-2-one

InChI

InChI=1S/C6H8O4/c1-2-4-5(3-7)10-6(8)9-4/h7H,2-3H2,1H3

InChI Key

JTVYTOGUSGWMFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=O)O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one typically involves the reaction of ethyl-substituted dioxole derivatives with formaldehyde under acidic or basic conditions. One common method includes the use of paraformaldehyde and an acid catalyst to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the reaction rate and product stability, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(Formyl)-5-ethyl-1,3-dioxole-2-one.

    Reduction: 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-ol.

    Substitution: 4-(Alkoxymethyl)-5-ethyl-1,3-dioxole-2-one.

Scientific Research Applications

Organic Synthesis

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one serves as a valuable intermediate in organic synthesis. Its hydroxymethyl group enhances its reactivity, allowing it to participate in various chemical transformations such as:

  • Oxidation Reactions: Leading to the formation of aldehydes or ketones.
  • Substitution Reactions: Enabling the introduction of diverse functional groups into the molecule.

Pharmaceutical Applications

The compound exhibits significant biological activity, particularly through its interaction with enzymes involved in metabolic pathways:

  • Carbonic Anhydrase Inhibition: It has been shown to inhibit specific isozymes of carbonic anhydrase, crucial for maintaining cellular pH balance. This inhibition can disrupt metabolic processes such as gluconeogenesis and lipogenesis, indicating potential therapeutic applications in metabolic disorders.

Material Science

In material science, 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one can be utilized as a precursor for the development of polymers and other materials due to its reactive functional groups. This allows for the design of materials with tailored properties for specific applications.

Case Study 1: Carbonic Anhydrase Inhibition

A study demonstrated that 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one effectively inhibits carbonic anhydrase enzymes, leading to altered cellular pH regulation. This has implications for understanding its role in metabolic disorders and potential therapeutic strategies.

Case Study 2: Synthesis of Complex Molecules

Research has highlighted the use of this compound as a building block in synthesizing more complex molecules for pharmaceutical applications. For instance, it can be transformed into derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and ethyl groups. These groups can interact with molecular targets such as enzymes and receptors, leading to potential biological effects. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Substitution Patterns and Ring Size

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Ring Type Substituents (Positions) Key Properties/Applications Reference
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one C₇H₁₀O₄ 1,3-dioxole 4: -CH₂OH; 5: -C₂H₅ Polymer intermediates, drug design
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one C₇H₁₂O₄ 1,3-dioxane 5: -CH₂OH and -C₂H₅ Higher stability due to 6-membered ring
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one C₅H₆O₄ 1,3-dioxole 4: -CH₂OH; 5: -CH₃ Shorter alkyl chain enhances solubility
4-(Iodomethyl)-5-methyl-1,3-dioxol-2-one C₅H₅IO₃ 1,3-dioxole 4: -CH₂I; 5: -CH₃ Radiopharmaceutical potential
trans-4-(Hydroxymethyl)-5-phenyl-1,3-dioxolan-2-one C₁₀H₁₀O₄ 1,3-dioxolane 4: -CH₂OH; 5: -C₆H₅ Aromatic interactions in drug binding
5-Hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one C₁₀H₁₀O₄ Benzodioxin Fused benzene ring; 5: -OH Enhanced stability, lower solubility

Key Findings

Ring Size Effects: The six-membered 1,3-dioxane analog (C₇H₁₂O₄) exhibits higher thermal stability than the five-membered dioxole derivatives due to reduced ring strain .

Substituent Influence: Ethyl vs. Hydroxymethyl vs. Iodomethyl: The iodomethyl derivative (C₅H₅IO₃) is more reactive in nucleophilic substitutions due to the iodide leaving group, making it valuable in radiopharmaceutical synthesis .

Biological Relevance :

  • Compounds with aromatic substituents (e.g., trans-4-(Hydroxymethyl)-5-phenyl-1,3-dioxolan-2-one) show enhanced interactions with hydrophobic enzyme pockets, as evidenced by molecular docking studies .
  • The hydroxymethyl group in the target compound facilitates hydrogen bonding, which is critical for binding to polar biological targets .

Biological Activity

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is an organic compound recognized for its unique dioxolone ring structure. This compound has garnered attention due to its significant biological activities, particularly in the realm of enzyme interactions that influence metabolic pathways. The following sections provide a detailed overview of its biological activity, synthesis, and potential applications.

  • Molecular Formula : C₇H₈O₃
  • Molecular Weight : 132.11 g/mol
  • Structure : Contains a hydroxymethyl group which enhances its reactivity.

Enzyme Interaction

4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one primarily exhibits biological activity through its interaction with enzymes involved in metabolic regulation. Notably, it has been shown to inhibit specific isozymes of carbonic anhydrase (CA), which play a crucial role in maintaining cellular pH balance. By inhibiting these enzymes, the compound disrupts the bicarbonate buffer system, affecting key metabolic processes such as gluconeogenesis and lipogenesis.

Case Studies and Findings

  • Inhibition of Carbonic Anhydrase :
    • Study : Interaction studies revealed that 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one effectively inhibits carbonic anhydrase enzymes.
    • Outcome : This inhibition alters cellular pH regulation and metabolic processes, suggesting potential therapeutic applications in conditions where pH balance is disrupted.
  • Metabolic Impact :
    • The compound's ability to interfere with metabolic pathways indicates that it may have implications in managing metabolic disorders or conditions characterized by altered enzyme activity.

Synthesis

The synthesis of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one typically involves various methods aimed at optimizing yield and purity for industrial applications. The process is designed to be efficient and scalable, making it suitable for broader applications in pharmaceuticals and organic synthesis.

Applications

Given its biological activity, 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one holds potential for various applications:

  • Pharmaceuticals : As a lead compound for developing drugs targeting metabolic disorders.
  • Organic Synthesis : Serving as a building block for creating more complex molecules due to its reactive hydroxymethyl group.

Q & A

Q. What are the recommended methods for synthesizing 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one with high purity?

Synthesis typically involves ring-closing strategies using precursors like substituted diols or ketones. For example, condensation of 4-hydroxymethyl-5-ethyl-1,3-diol with carbonyl compounds under acidic catalysis (e.g., H₂SO₄) can yield the dioxolone ring. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to verify the carbonyl (C=O) stretch (~1750 cm⁻¹) and hydroxymethyl (-CH₂OH) signals. Mass spectrometry (EI-MS) should confirm the molecular ion peak (M⁺) .

Q. How can the hydrolytic stability of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one be assessed under physiological conditions?

Conduct accelerated stability studies in buffered solutions (pH 2–8) at 37°C. Monitor degradation via HPLC-UV at 210–220 nm (carbonyl absorption). Hydrolysis rates are pH-dependent, with faster degradation in alkaline conditions due to nucleophilic attack on the dioxolone ring. Quantify degradation products (e.g., diol derivatives) using LC-MS and compare kinetic data (half-life, activation energy) to structurally similar dioxolones .

Q. What spectroscopic techniques are optimal for characterizing the stereochemistry of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one?

Chiral HPLC with a polysaccharide column (e.g., Chiralpak® AD-H) can resolve enantiomers. Circular dichroism (CD) spectroscopy provides complementary data on absolute configuration. For crystalline samples, X-ray diffraction confirms spatial arrangement, while NOESY NMR detects through-space interactions between the hydroxymethyl and ethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one?

Discrepancies may arise from interspecies differences or assay conditions. Use isotopic labeling (e.g., ¹³C at the hydroxymethyl group) to track metabolites in vitro (e.g., liver microsomes) and in vivo (rodent models). LC-HRMS coupled with stable isotope tracing can differentiate endogenous compounds from true metabolites. Validate findings against negative controls (e.g., enzyme inhibitors) .

Q. What experimental designs are suitable for studying the compound’s interactions with biological macromolecules?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with proteins like serum albumin. Molecular docking (AutoDock Vina) predicts binding sites, validated by mutagenesis studies. For cellular uptake, confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) quantifies localization .

Q. How can computational models predict the environmental fate of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one?

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN) or aquatic toxicity (ECOSAR). Molecular dynamics simulations (GROMACS) model interactions with soil organic matter. Validate predictions with OECD 301B ready biodegradability tests and algal toxicity assays (OECD 201) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s oxidative stability be addressed?

Divergent results may stem from trace metal impurities (e.g., Fe³⁺) accelerating oxidation. Conduct studies under inert atmospheres (N₂/Ar) with chelating agents (EDTA). Compare oxidation products (GC-MS) across conditions. Redox potentials (cyclic voltammetry) quantify susceptibility to oxidation .

Q. What methodologies reconcile discrepancies in cytotoxicity assays?

Variability in cell lines (e.g., HepG2 vs. HEK293) or assay protocols (MTT vs. resazurin) can skew results. Standardize assays using ISO-certified cell lines and include reference compounds (e.g., doxorubicin). Multiparametric assays (e.g., high-content screening) assess apoptosis, ROS, and mitochondrial dysfunction simultaneously .

Methodological Resources

  • Structural Analysis : Refer to NIST Chemistry WebBook for spectral libraries and thermodynamic data .
  • Metabolic Profiling : Follow protocols in Eur. J. Pharm. Sci. for in vitro/in vivo metabolite identification .
  • Environmental Impact : Apply OECD guidelines for ecotoxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.